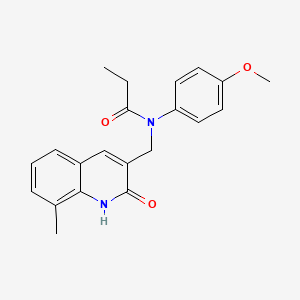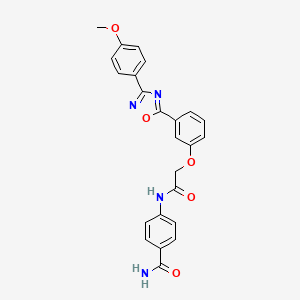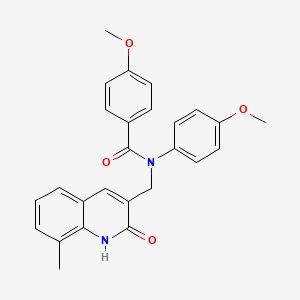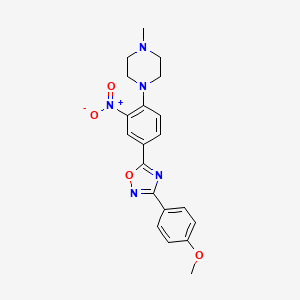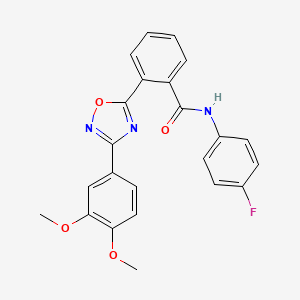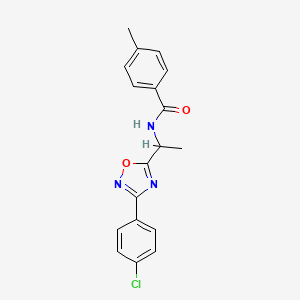
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, commonly known as CM-272, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of CM-272 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, resulting in the arrest of the cell cycle at the G2/M phase. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tubulin polymerization, and suppress tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272.
实验室实验的优点和局限性
One of the advantages of CM-272 is its high potency in inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. It has also been found to have low toxicity levels, making it a safe candidate for pre-clinical studies. However, the synthesis of CM-272 is complicated and requires several steps, which can limit its availability for lab experiments. In addition, the compound has poor solubility, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of CM-272. One of the potential directions is the optimization of the synthesis method to improve the yield and availability of the compound. Another direction is the modification of the structure of CM-272 to enhance its solubility and bioavailability. In addition, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. Finally, the efficacy and safety of CM-272 need to be tested in clinical trials to determine its potential as a cancer therapy.
Conclusion:
In conclusion, CM-272 is a promising small molecule compound that has shown potential in inhibiting cancer cell growth and suppressing tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. The optimization of the synthesis method, modification of the structure, and clinical trials are some of the future directions for the research and development of CM-272.
合成方法
The synthesis of CM-272 involves the condensation reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with 4-methylbenzoyl chloride and finally, the cyclization of the resulting intermediate with phosphoryl chloride. The yield of the synthesis is reported to be around 50%.
科学研究应用
CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been found to be effective in suppressing tumor growth in animal models. In addition, CM-272 has shown anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-5-14(6-4-11)17(23)20-12(2)18-21-16(22-24-18)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPXVGFRWFMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

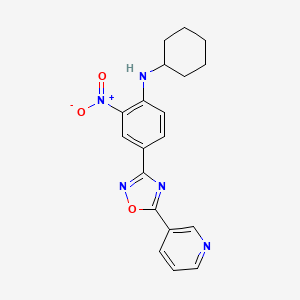
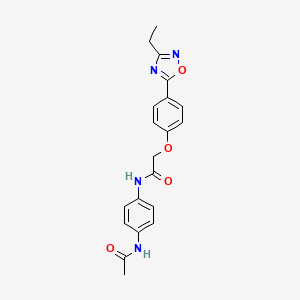
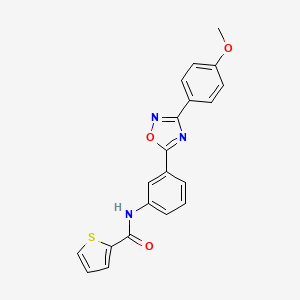

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
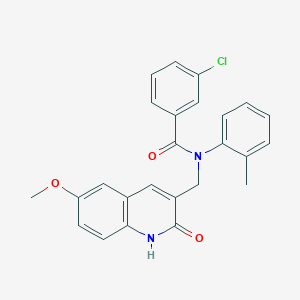
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
